
3-Isothiazolyl methyl ketone thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiazolyl methyl ketone thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their versatile biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the isothiazole ring in this compound adds to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isothiazolyl methyl ketone thiosemicarbazone typically involves the reaction of 3-isothiazolyl methyl ketone with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
3-Isothiazolyl methyl ketone+Thiosemicarbazide→3-Isothiazolyl methyl ketone thiosemicarbazone
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the reduction of the thiosemicarbazone moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the isothiazole ring or the thiosemicarbazone moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals that have unique properties.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Its anticancer properties are of particular interest, with studies showing its potential to inhibit the growth of cancer cells.
Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial applications such as catalysis and material science
Mechanism of Action
The mechanism of action of 3-isothiazolyl methyl ketone thiosemicarbazone involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting metal-dependent biological processes. Additionally, it can interfere with the function of enzymes and proteins by binding to their active sites. The exact pathways involved depend on the specific biological context, but common targets include metalloproteins and enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Isatin-thiosemicarbazone: Known for its anticancer and antimicrobial properties.
Di-2-thienyl ketone thiosemicarbazone: Exhibits similar metal-chelating properties.
Di-2-pyridyl ketone thiosemicarbazone: Used in coordination chemistry and has biological activities.
Uniqueness: 3-Isothiazolyl methyl ketone thiosemicarbazone stands out due to the presence of the isothiazole ring, which imparts unique electronic and steric properties. This makes it particularly effective in forming stable metal complexes and interacting with biological targets .
Properties
CAS No. |
3683-61-2 |
|---|---|
Molecular Formula |
C6H8N4S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
[(E)-1-(1,2-thiazol-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C6H8N4S2/c1-4(8-9-6(7)11)5-2-3-12-10-5/h2-3H,1H3,(H3,7,9,11)/b8-4+ |
InChI Key |
WADCUZSNQYURKU-XBXARRHUSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=NSC=C1 |
Canonical SMILES |
CC(=NNC(=S)N)C1=NSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


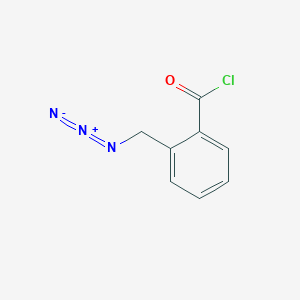

![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)

![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)
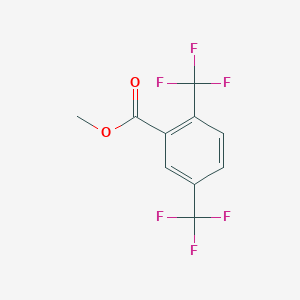
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)

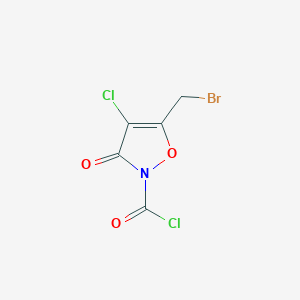
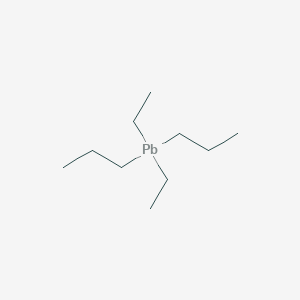
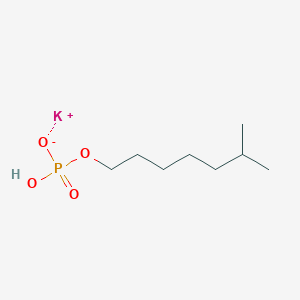
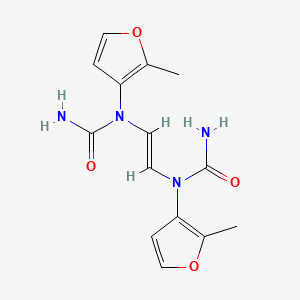
![Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14146379.png)
